molecular formula C13H11BrClN3O3S B11412248 N-(4-bromophenyl)-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide

N-(4-bromophenyl)-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11412248
M. Wt: 404.67 g/mol
InChI Key: VEDYRDNLJXERRO-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of bromine, chlorine, and ethanesulfonyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to effects like cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMOPHENYL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethanesulfonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11BrClN3O3S

Molecular Weight

404.67 g/mol

IUPAC Name

N-(4-bromophenyl)-5-chloro-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11BrClN3O3S/c1-2-22(20,21)13-16-7-10(15)11(18-13)12(19)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,17,19)

InChI Key

VEDYRDNLJXERRO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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